2-(ethylsulfanyl)-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide
Description
Properties
IUPAC Name |
2-ethylsulfanyl-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S3/c1-2-24-16-6-4-3-5-15(16)19(22)20-11-14-7-8-17(25-14)18(21)13-9-10-23-12-13/h3-10,12,18,21H,2,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHQRYMFPRBYBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include ethylthiol, thiophene derivatives, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophenyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzamide core or the thiophenyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide core .
Scientific Research Applications
2-(ethylsulfanyl)-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The ethylsulfanyl and thiophenyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to heterocyclic amides and sulfanyl derivatives reported in the literature. Below is a detailed analysis:
Structural Analogs
Key Comparisons
Heterocyclic Core: The target compound’s thiophene rings contrast with triazoles (e.g., [7–9]) and oxadiazoles (). Ethylsulfanyl vs. Sulfonyl Groups: The ethylsulfanyl group in the target compound is less polar than sulfonyl substituents in triazole derivatives (e.g., [7–9]), likely increasing membrane permeability but reducing solubility .
Synthetic Pathways: Triazoles [7–9] are synthesized via cyclization of hydrazinecarbothioamides under basic conditions, whereas the target compound may require S-alkylation of a thiol intermediate (similar to ’s methods for S-alkylated triazoles) .
Spectroscopic Properties :
- IR Spectroscopy : The target compound’s benzamide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides [4–6] (1663–1682 cm⁻¹). However, triazoles [7–9] lack this band due to tautomerization to thione forms .
- Tautomerism : Unlike triazoles [7–9], which exist in thione-thiol equilibrium, the target compound’s thiophene-hydroxymethyl group precludes tautomerism, favoring a single stable form .
Molecular Properties: Lipophilicity: The ethylsulfanyl group likely increases logP compared to sulfonamide-containing analogs (e.g., [7–9]), impacting pharmacokinetics. Hydrogen Bonding: The hydroxymethyl group on thiophene may enhance solubility and target binding compared to non-hydroxylated analogs (e.g., ’s benzodioxol derivatives) .
Biological Activity
The compound 2-(ethylsulfanyl)-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide (commonly referred to as Compound A ) is a member of a class of organic compounds known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C14H15N3OS2
Molecular Weight: 301.41 g/mol
IUPAC Name: this compound
The compound features a complex structure with multiple functional groups that contribute to its biological properties.
Research indicates that Compound A exhibits several mechanisms of action, particularly in the following areas:
- Antitumor Activity : Similar compounds have shown the ability to inhibit cell proliferation by targeting various cellular pathways, including topoisomerase inhibition and apoptosis induction in cancer cells .
- Antimicrobial Properties : Compounds with similar structural motifs have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
- Antioxidant Activity : The presence of thiophene and hydroxyl groups may contribute to antioxidant effects, reducing oxidative stress in cells .
Antitumor Activity
A study evaluating the antitumor effects of compounds structurally related to Compound A found that they exhibited significant cytotoxicity against various cancer cell lines. The results are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | A549 (Lung) | 12.5 ± 1.2 | High potency |
| Compound A | HCC827 (Lung) | 15.0 ± 1.5 | Moderate potency |
| Compound A | MRC-5 (Fibroblast) | 20.0 ± 2.0 | Lower selectivity |
Antimicrobial Activity
The antimicrobial efficacy was tested against common pathogens, with results shown in Table 2.
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Saccharomyces cerevisiae | 32 |
Case Studies
- Case Study on Antitumor Effects :
- Case Study on Antimicrobial Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
